molecular formula C27H21BrFN3O B415776 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 313967-94-1

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

Katalognummer: B415776
CAS-Nummer: 313967-94-1
Molekulargewicht: 502.4g/mol
InChI-Schlüssel: DWWJFALFJIFPPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone (CAS: 313967-94-1) is a heterocyclic compound featuring a quinoline core substituted with bromo, methyl, and phenyl groups at positions 6, 2, and 4, respectively. This quinoline moiety is fused to a 3,4-dihydropyrazole ring, which is further functionalized with a 4-fluorophenyl group at position 3 and an ethanone group at position 1 (Figure 1). The compound’s molecular formula is C28H21BrFN3O, with a molecular weight of 526.4 g/mol . It is commercially available in industrial-grade purity (99%) for research and development applications .

Eigenschaften

IUPAC Name

1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrFN3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-11-21(29)12-9-18)27(19-6-4-3-5-7-19)22-14-20(28)10-13-23(22)30-16/h3-14,25H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWJFALFJIFPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements of quinoline, pyrazole, and various aromatic groups. Its molecular formula is represented as follows:

C19H16BrFN3O\text{C}_{19}\text{H}_{16}\text{BrF}\text{N}_3\text{O}

This structure is significant for its interaction with biological targets, particularly in the context of anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole, similar to the compound , exhibit notable antimicrobial properties. For instance, compounds with a pyrazole backbone have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The minimum inhibitory concentration (MIC) values for related compounds range from 31.25 to 250 μg/mL, suggesting a promising antimicrobial profile.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been highlighted in several studies. For example, related compounds demonstrated significant anti-inflammatory activity comparable to standard drugs like ibuprofen . The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The presence of specific functional groups may allow the compound to inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : The quinoline moiety may interact with nuclear receptors such as RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), which plays a critical role in immune response regulation .
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins, enhancing its potential as a therapeutic agent .

Study 1: Antimicrobial Efficacy

A study conducted on similar pyrazole derivatives reported significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. The derivatives exhibited zones of inhibition ranging from 10 mm to 20 mm at concentrations of 1000 μg/mL . This suggests that modifications to the pyrazole structure can enhance antibacterial potency.

Study 2: Anti-inflammatory Assessment

In another investigation, a series of compounds structurally akin to the target compound were evaluated for their anti-inflammatory effects in vitro. Results indicated a reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages by up to 70%, showcasing the compound's potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialE. coli, S. aureusMIC: 31.25 - 250 μg/mL
Anti-inflammatoryMacrophagesInhibition of NO production (70%)
Enzyme InhibitionCOX enzymesSignificant reduction in activity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone. For instance, compounds with similar quinoline structures have shown significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated such compounds, revealing promising results in inhibiting cell growth and inducing apoptosis in tumor cells. Specific derivatives exhibited mean growth inhibition values (GI50) in the low micromolar range, indicating their potential as anticancer agents .

2. Anti-inflammatory Properties

The compound's structural motifs suggest potential anti-inflammatory applications. Research indicates that quinoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases. The inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting a mechanism through which these compounds exert their effects .

3. Neurological Applications

Quinoline-based compounds have also been explored for their neuroprotective effects. Studies suggest that derivatives can cross the blood-brain barrier and may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability to inhibit acetylcholinesterase activity is particularly noteworthy, as it relates to cognitive improvement in models of dementia .

Data Table: Research Findings on Similar Compounds

Compound NameStructureApplicationIC50/EC50 ValuesReference
1-(4-Hydroxy-6,7-dimethoxy-2-methylquinolin-3-yl)ethanoneStructureAnticancerGI50: 15.72 μM
1-(7-Fluoro-4-hydroxy-2-methylquinolin-3-yl)ethanoneStructureNeuroprotectiveEC50: 20 μM
1-(6-Chloro-4-hydroxy-2-methylquinolin-3-yl)ethanoneStructureAnti-inflammatoryIC50: 10 μM

Case Studies

Case Study 1: Anticancer Efficacy

In a study published by the National Cancer Institute, a derivative of the compound was tested against a panel of 60 human cancer cell lines. The results indicated a significant inhibition of cell proliferation with an average GI50 value of approximately 15 μM across multiple lines, particularly those associated with breast and lung cancers. This study underscores the potential of quinoline derivatives as lead compounds for further development into anticancer therapies .

Case Study 2: Neuroprotective Mechanisms

A research team investigated the neuroprotective effects of quinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and promote survival pathways through the modulation of antioxidant responses and inhibition of apoptotic signals. This suggests their potential utility in treating neurodegenerative disorders .

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

  • The quinoline moiety in the target compound enhances π-π stacking interactions compared to simpler phenyl-substituted analogues (e.g., ).
  • The 4-fluorophenyl group on the pyrazole ring introduces electron-withdrawing effects, which may influence binding affinity in biological targets .

Physicochemical Properties

Property Target Compound 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 1-[3-(2-Chloro-6-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Molecular Weight 526.4 369.2 422.9
Halogen Content 1 Br, 1 F 1 Br, 1 F 1 Cl
Aromatic Systems Quinoline + 2 phenyl rings 2 phenyl rings Quinoline + dimethoxyphenyl
Predicted LogP* ~5.2 (highly lipophilic) ~3.8 ~4.1
Solubility (Water) Low (<0.1 mg/mL) Moderate (~1 mg/mL) Low (<0.5 mg/mL)

*LogP values estimated using fragment-based methods.

Analysis :

  • The target compound’s higher molecular weight and bromine substituent contribute to its low solubility, a common challenge in drug development .
  • Dimethoxy groups in improve solubility slightly compared to halogenated analogues but introduce metabolic liabilities (e.g., demethylation).

Challenges :

  • Steric hindrance from the 2-methyl and 4-phenyl groups on the quinoline may slow reaction kinetics .
  • Purification requires recrystallization from ethanol or DMF due to low solubility .

Vorbereitungsmethoden

Friedländer Annulation for 6-Bromo-2-Methyl-4-Phenylquinoline

The quinoline moiety is synthesized via Friedländer annulation, employing 2-amino-5-bromobenzophenone (58 ) and ethyl acetoacetate. Under reflux conditions in ethanol with piperidine as a catalyst, the reaction yields 6-bromo-2-methyl-4-phenylquinoline-3-carbaldehyde (60a ) through cyclodehydration. Bromination is achieved in situ using the brominated benzophenone precursor, avoiding post-synthetic halogenation.

Table 1: Optimization of Quinoline Synthesis

ParameterConditionYield (%)Reference
CatalystPiperidine (10 mol%)78
SolventEthanol, reflux75
Alternative CatalystAcetic acid62

Formation of the Dihydropyrazole Moiety

Chalcone Intermediate Synthesis

The 3-(4-fluorophenyl)-3,4-dihydropyrazole precursor is synthesized via Claisen-Schmidt condensation. 4-Fluorophenylacetophenone reacts with aromatic aldehydes in ethanolic NaOH, yielding α,β-unsaturated ketones (86b–114b ).

Reaction Conditions:

  • Base: 10% NaOH in ethanol

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: 82–89%

Cyclization with Hydrazine

Chalcone intermediates undergo cyclocondensation with hydrazine monohydrate in ethanol under reflux for 4–6 hours, forming 3-(4-fluorophenyl)-4,5-dihydropyrazole (86c–114c ). Excess hydrazine ensures complete conversion, with yields ranging from 75% to 88%.

Critical Parameters:

  • Stoichiometry: 1:1.2 (chalcone:hydrazine)

  • Solvent: Absolute ethanol

  • Side Products: Over-reduction to pyrazoles minimized by controlled reflux.

Coupling of Quinoline and Dihydropyrazole Fragments

Nucleophilic Aromatic Substitution

The quinoline-3-carbaldehyde (60a ) reacts with the dihydropyrazole amine (86c ) via nucleophilic substitution. In dimethylformamide (DMF) with K2CO3, the aldehyde group facilitates C–N bond formation at 80°C, yielding the coupled intermediate (119 ).

Table 2: Coupling Reaction Optimization

ConditionOutcomeYield (%)Reference
Solvent: DMFOptimal polarity for substitution68
Catalyst: K2CO3Base for deprotonation65
Temperature: 80°CBalances kinetics and stability70

Acetylation to Form the Ethanone Group

Acetic Anhydride-Mediated Acetylation

The secondary amine in the coupled product undergoes acetylation with acetic anhydride in dichloromethane (DCM) at 0°C. Triethylamine scavenges HCl, driving the reaction to completion within 2 hours.

Key Data:

  • Molar Ratio: 1:1.5 (amine:acetic anhydride)

  • Yield: 85–92%

  • Purity: >98% (HPLC)

Characterization:

  • IR: 1685 cm⁻¹ (C=O stretch)

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, COCH₃), 3.82–4.10 (m, 2H, pyrazoline CH₂), 7.20–8.15 (m, aromatic H).

Alternative Synthetic Routes

One-Pot Tandem Approach

A modified method combines quinoline formation and pyrazoline cyclization in a single pot. Using microwave irradiation (150 W, 120°C), reaction time reduces from 12 hours to 45 minutes, though yields drop to 60–65% due to competitive side reactions.

Enzymatic Acetylation

Lipase-mediated acetylation in ionic liquids ([BMIM][BF₄]) offers a greener alternative, achieving 78% yield at 40°C. However, scalability remains challenging.

Challenges and Mitigation Strategies

Bromine Substituent Stability

The 6-bromo group in the quinoline core is prone to displacement under basic conditions. Using mild bases (e.g., NaHCO₃) and low temperatures (<50°C) preserves integrity.

Diastereomer Formation

The pyrazoline cyclization step generates cis/trans diastereomers. Chromatographic separation (silica gel, hexane:EtOAc 3:1) resolves isomers, with the trans isomer predominating (75:25 ratio).

Industrial-Scale Considerations

Cost Analysis

Table 3: Cost Drivers in Large-Scale Synthesis

ComponentCost per kg (USD)Contribution (%)
2-Amino-5-bromobenzophenone42038
Hydrazine monohydrate8512
Palladium catalysts120025

Waste Management

Brominated byproducts require specialized treatment. Liquid-phase oxidation with H2O2 reduces bromoarene toxicity by 90% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.